Carbadox (Technical Grade)

Description

Overview of Quinoxaline-Di-N-Oxide Antibacterials in Agricultural Contexts

Carbadox belongs to the quinoxaline-di-N-oxide class of antibacterials. nih.govmdpi.comfrontiersin.org These synthetic heterocyclic compounds are recognized for their potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, with particular efficacy against anaerobic bacteria. nih.gov The N-oxide groups are considered crucial for their antibacterial properties. nih.govfrontiersin.org

In agriculture, quinoxaline-di-N-oxides like Carbadox, olaquindox, and mequindox (B78584) have been utilized as feed additives to prevent bacterial infections and enhance animal growth. nih.gov The mechanism of action of quinoxaline (B1680401) 1,4-dioxides involves the inhibition of DNA synthesis and the ability to break existing DNA, resulting in a bactericidal effect. umn.edu Research indicates that these compounds are bioreductive, meaning they are metabolized into reduced products. nih.govnih.gov This metabolic process can lead to the generation of reactive oxygen species (ROS) and hydroxyl radicals, which cause oxidative damage to bacterial cells, including their cell walls, membranes, and DNA, ultimately leading to bacterial death. nih.govnih.gov

Historical Perspective of Carbadox Integration in Livestock Production Systems

Carbadox was first synthesized in 1968 and has been used in livestock production for over five decades. porkbusiness.comfrontiersin.orgfrontiersin.org Its primary application has been in swine feed for growth promotion, improvement of feed efficiency, and the control of swine dysentery and bacterial swine enteritis. fao.orgfrontiersin.org The use of Carbadox in medicated early weaning programs has been credited with the near-eradication of the enteric pathogen Brachyspira hyodysenteriae, the cause of swine dysentery, in domestic swine. frontiersin.orgnih.gov

Historically, Carbadox has been incorporated into starter and grower rations for young pigs. fao.org Research from the 1970s demonstrated that various levels of Carbadox in feed increased average daily gains and feed consumption while improving feed-to-gain ratios in weanling pigs. oup.com These early studies established its role as a performance-enhancing agent in swine production. However, due to its mutagenic properties, its use has been banned in several countries, including Canada, the European Union, and Australia. umn.educreative-diagnostics.comwikipedia.org In the United States, its use is permitted with a mandatory withdrawal period before slaughter. wikipedia.orgoup.com

Contemporary Relevance of Carbadox in Veterinary Antimicrobial Research

The contemporary relevance of Carbadox in veterinary antimicrobial research is multifaceted. While its efficacy in controlling swine enteric diseases is well-documented, current research also focuses on its broader impacts on the swine gut microbiome and the potential for antimicrobial resistance. asm.orgfrontiersin.orgnih.gov

Studies have shown that Carbadox can significantly alter the composition of the swine gut microbiota. frontiersin.org Research has demonstrated that Carbadox administration leads to a relative increase in Prevotella populations, while decreasing the abundance of other gut bacteria. frontiersin.orgnih.gov Furthermore, Carbadox has been shown to induce prophages (dormant viruses within bacteria) in the swine gut microbiome, which can carry and transfer genes for resistance to other classes of antibiotics, such as tetracyclines, aminoglycosides, and beta-lactams. asm.orgasm.orgfrontiersin.org This raises questions about the indirect consequences of its use on the broader landscape of antimicrobial resistance. asm.orgnih.gov

Modern analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), have been developed for the sensitive detection of Carbadox and its metabolites in animal tissues, ensuring compliance with regulatory limits. oup.comnih.govresearchgate.netjst.go.jp

Interactive Data Tables

Below are interactive tables summarizing key research findings related to Carbadox.

Structure

3D Structure

Properties

Molecular Formula |

C11H10N4O4 |

|---|---|

Molecular Weight |

262.22 g/mol |

IUPAC Name |

methyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate |

InChI |

InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)/b12-6- |

InChI Key |

OVGGLBAWFMIPPY-SDQBBNPISA-N |

Isomeric SMILES |

COC(=O)N/N=C\C1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |

Canonical SMILES |

COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |

Origin of Product |

United States |

Ii. Physico Chemical Characteristics and Manufacturing Considerations for Carbadox Technical Grade

Structural Classification of Carbadox

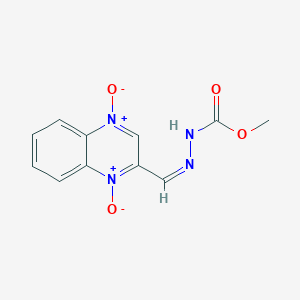

From a chemical standpoint, Carbadox, with the IUPAC name methyl N-[(1,4-dioxidoquinoxalin-1,4-diium-2-yl)methylideneamino]carbamate, is classified as a quinoxaline (B1680401) derivative. nih.govwikipedia.org The core of its structure is a quinoxaline moiety, which is a bicyclic heteroaromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. foodb.ca

A defining feature of Carbadox and related compounds like Olaquindox and Quinocetone is the presence of two N-oxide groups at positions 1 and 4 of the quinoxaline ring system, making it a quinoxaline-1,4-dioxide (QdNO). researchgate.netnih.gov This N-oxide functionality is crucial to the molecule's chemical properties and biological activity. nih.govacs.org The structure also contains a side chain attached at the 2-position of the quinoxaline ring, consisting of a methyl carbazate (B1233558) group linked via a methylene (B1212753) bridge. nih.govwho.int

The structural classification of Carbadox is summarized below:

Industrial Synthesis Routes and Technical Grade Production Methodologies

The industrial synthesis of Carbadox is based on established principles of organic chemistry. The preparation was originally described in patents assigned to Pfizer, including U.S. patents 3,371,090 and 3,433,871. nih.gov The core of the synthesis involves the creation of the quinoxaline-1,4-dioxide ring system, often achieved through the Beirut reaction. acs.org

A general synthetic approach involves two key stages:

Formation of 2-Formylquinoxaline-1,4-dioxide: This intermediate is typically synthesized from benzofuroxan (B160326) and an appropriate three-carbon precursor. The Beirut reaction is a classical method for producing quinoxaline-1,4-dioxide derivatives. acs.org

Condensation Reaction: The intermediate, 2-formylquinoxaline-1,4-dioxide, is then reacted with methyl carbazate. This condensation reaction forms the Schiff base side-chain, yielding the final Carbadox molecule. jst.go.jp

The production of technical grade Carbadox requires careful control over reaction conditions such as temperature, pressure, and catalysts to maximize yield and minimize the formation of impurities. Post-synthesis, the crude product undergoes purification steps, which may include recrystallization or washing with appropriate solvents to achieve the desired purity level for the technical grade material. nih.gov

Impurity Profiles and Purity Assessment of Technical Grade Carbadox

The impurity profile of technical grade Carbadox is a critical quality attribute, as impurities can affect the substance's properties. Impurities can originate from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products. vichsec.org

Common potential impurities in technical grade Carbadox include:

Desoxycarbadox (B144582): This is a significant process-related impurity and a known metabolite, formed by the reduction of one of the N-oxide groups. who.inteuropa.euinchem.org Its presence in the final product must be strictly controlled.

Unreacted Intermediates: Residual amounts of starting materials like 2-formylquinoxaline-1,4-dioxide and methyl carbazate may be present if the reaction does not go to completion. jst.go.jpinchem.org

Side-Reaction Products: Other quinoxaline derivatives or degradation products can form under certain manufacturing or storage conditions. nih.gov

Inorganic Impurities: Catalysts or reagents used in the synthesis may be carried over into the final product and need to be monitored. vichsec.org

The assessment of purity and the quantification of impurities in technical grade Carbadox are performed using a range of validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for determining the content of Carbadox and separating it from its impurities. wur.nltandfonline.com For more sensitive and specific analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are employed, allowing for the identification and quantification of trace-level impurities. tandfonline.comjst.go.jpresearchgate.net The chemical purity of radiolabeled Carbadox used in research studies is often confirmed to be greater than 99% by methods including TLC and HPLC. fao.org

The table below lists the key compounds mentioned in this article.

Iii. Mechanisms of Action and Molecular Interactions of Carbadox

Modulation of Host-Associated Microbiota by Carbadox in Non-Human Animals

Carbadox, an in-feed antimicrobial, significantly modulates the gut microbiota of non-human animals, particularly swine. nih.gov Its use leads to both transient and lasting changes in the bacterial community, affecting structure, composition, and function. nih.govfao.org These alterations are believed to contribute to its growth-promoting effects and its efficacy in controlling enteric diseases like swine dysentery. nih.govfda.gov

The administration of Carbadox causes notable disturbances in the structure and diversity of the swine gut microbiota. frontiersin.org Research has consistently shown that Carbadox alters bacterial membership and community structure compared to non-medicated animals. nih.govnih.gov

Table 1: Effects of Carbadox on Microbial Community Structure and Diversity

| Parameter | Observation | Source(s) |

| Bacterial Membership & Structure | Significant alterations relative to non-medicated pigs. | nih.govnih.gov |

| Species Richness | Significant reduction within the first 4 days of administration. | frontiersin.org |

| Community Diversity (Evenness) | Initial decrease, followed by recovery despite continued administration. | frontiersin.org |

| Microbiota Uniformity (Ileal) | Initial disruption followed by an increase in uniformity across pigs. | illinois.edu |

Carbadox induces significant shifts in the relative abundance of major bacterial phyla in the swine gut. One of the most consistent findings is a decrease in the relative abundance of the Firmicutes phylum and an increase in the Bacteroidetes phylum. nih.govfrontiersin.org In some studies, the increase in Bacteroidetes was proportional to the decrease in Firmicutes. nih.gov Phyla such as Proteobacteria, Elusimicrobia, Planctomycetes, and Lentisphaerae have also been observed to decrease in relative abundance in medicated animals. nih.govfrontiersin.org

At the genus level, the most striking change is a large relative increase in Prevotella (a member of the Bacteroidetes phylum) within the first few days of Carbadox exposure. nih.govfao.orgfrontiersin.org However, further analysis using digital PCR revealed that this relative increase was not due to a proliferation of Prevotella. Instead, its absolute abundance remained unchanged, while the absolute abundance of other Carbadox-sensitive bacteria decreased. nih.govfrontiersin.orgnih.gov In contrast, many genera within the Firmicutes phylum show a relative decrease with treatment. nih.govfrontiersin.org Other studies have reported that Carbadox supplementation increased the relative abundances of Firmicutes and Clostridiaceae but reduced Bifidobacterium and Lactobacillaceae in the ileal digesta when compared to other supplementations under disease challenge conditions. escholarship.org

Table 2: Carbadox-Induced Shifts in Bacterial Phylotype Abundance

| Phylotype | Phylum | Direction of Change | Notes | Source(s) |

| Bacteroidetes | Bacteroidetes | Relative Increase | Proportionally increased as Firmicutes decreased. | nih.govfrontiersin.org |

| Prevotella | Bacteroidetes | Relative Increase | Absolute abundance remained unchanged. | nih.govnih.gov |

| Firmicutes | Firmicutes | Relative Decrease | In some studies, an increase was noted relative to other supplements. | nih.govescholarship.orgfrontiersin.org |

| Proteobacteria | Proteobacteria | Relative Decrease | --- | nih.govfrontiersin.org |

| Escherichia coli | Proteobacteria | Population increase prevented | Prevented an increase associated with diet change after withdrawal. | nih.govfao.org |

| Lactobacillaceae | Firmicutes | Relative Decrease | --- | escholarship.org |

| Bifidobacterium | Actinobacteria | Relative Decrease | --- | escholarship.org |

Carbadox significantly affects the metabolic activity and gene expression of the gut microbial community. Metatranscriptomic analysis has revealed that within two days of administration, Carbadox causes a lower expression of gene families (FIGfams) related to key bacterial functions. usda.govasm.org These downregulated pathways include those involved in carbohydrate utilization, bacterial respiration, and RNA metabolism, suggesting a bacteriostatic or bactericidal effect on certain bacterial populations. usda.govasm.org

Conversely, a notable impact of Carbadox is the increased expression of genes related to the phage lytic cycle. usda.govasm.org This suggests that Carbadox induces prophages (dormant viruses within bacteria), leading to the production of new phage particles. asm.orgnutritionfacts.org This induction of transducing phages could potentially facilitate the transfer of genetic material, including antibiotic resistance genes for other classes of antibiotics like tetracyclines and beta-lactams, between bacteria. nih.gov The expression of metabolic pathways involved in cellular growth and death also decreases in the microbiota of pigs treated with Carbadox, but these functions tend to return to normal levels after the antibiotic is removed from the feed. nih.gov

Table 3: Functional and Metabolic Impact of Carbadox on Gut Microbiota

| Metabolic Pathway / Gene Function | Effect of Carbadox | Implication | Source(s) |

| Carbohydrate Metabolism | Downregulation of gene expression | Reduced metabolic activity of certain bacteria. | usda.govasm.org |

| Bacterial Respiration | Downregulation of gene expression | Suggests bacteriostatic/bactericidal effects. | usda.govasm.org |

| RNA Metabolism | Downregulation of gene expression | Reduced bacterial protein synthesis and growth. | usda.govasm.org |

| Phage Lytic Cycle | Upregulation of gene expression | Induction of prophages from bacterial genomes. | usda.govasm.org |

| Cellular Growth & Death | Decreased expression | Reduced overall microbial cellular processes. | nih.gov |

The use of Carbadox in livestock feed has been shown to influence the morphology and physiology of the gastrointestinal tract. In weaned pigs, Carbadox treatment can lead to an increase in the villus to crypt ratio in the small intestine, specifically in the jejunum and ileum. mdpi.com This morphological change, characterized by a decrease in crypt depth without a significant effect on villus height, is often associated with a healthier and more efficient gut. mdpi.com

The modification of gut bacterial communities by Carbadox is thought to be a contributing factor to these morphological changes. mdpi.com For instance, by suppressing certain pathogenic or detrimental bacteria, Carbadox may indirectly improve the intestinal environment, leading to a more favorable structure for nutrient absorption. mdpi.com While Carbadox did not affect gastric mucosa, some research has suggested that its growth-promoting effect may be associated with a tendency towards a lower weight of the small intestine, though the length is not significantly altered. mdpi.comnih.gov

Table 4: Influence of Carbadox on Gastrointestinal Morphophysiology

| GI Location | Parameter | Observation | Source(s) |

| Jejunum | Villus to Crypt Ratio | 11% increase | mdpi.com |

| Ileum | Villus to Crypt Ratio | 12% increase | mdpi.com |

| Small Intestine | Crypt Depth | Decreased | mdpi.com |

| Small Intestine | Weight | Tended to be less | nih.gov |

| Stomach | Gastric Mucosa | No effect | mdpi.com |

Iv. Metabolism and Biotransformation of Carbadox in Biological Systems

Comparative Metabolic Pathways Across Non-Human Animal Species (e.g., Swine, Rats, Monkeys)

The metabolism of Carbadox shows broad similarities across swine, rats, and monkeys, primarily involving the rapid reduction of the N-oxide groups and cleavage of the side-chain. fao.org In all three species, Carbadox is extensively metabolized, and the parent drug is not typically found in feces. thepigsite.com

A comparative study using radiolabeled Carbadox found that the urinary metabolite profile was largely consistent across the species, with 13 out of 15 metabolites found in pig urine also being present in rat or monkey urine. inchem.orgnih.gov This suggests that rats can be a predictive model for the metabolic fate of Carbadox in other species, including swine. thepigsite.com One notable difference was the identification of a glycine (B1666218) conjugate of quinoxaline-2-carboxylic acid in pig urine, which was not detected in rats or monkeys. nih.govfao.org

The primary metabolic processes include:

Reduction: The N-oxide groups are rapidly reduced. fao.org

Side-chain cleavage: The methyl carbazate (B1233558) side-chain is cleaved to form the corresponding carboxaldehyde and carboxylic acid. fao.org

Liberation of CO2: Studies with carbonyl-labeled Carbadox have shown that the methyl carbazate group is largely hydrolyzed, yielding carbon dioxide. fao.org

The metabolism of Carbadox leads to several key metabolites, with Desoxycarbadox (B144582) (DCBX) and Quinoxaline-2-carboxylic acid (QCA) being the most significant in terms of residue monitoring and toxicological concern. fao.org Following a single oral dose of radiolabeled Carbadox in swine, plasma analysis identified Carbadox (13%), Desoxycarbadox (9-19%), Carbadoxaldehyde (13%), and Quinoxaline-2-carboxylic acid (19%) between 5-8 hours post-administration. inchem.org

Desoxycarbadox is a major metabolite formed through the reduction of the N-oxide groups of the parent Carbadox molecule. fao.org It is considered a residue of concern due to its structural similarity to Carbadox and its potential carcinogenicity. who.int The formation of DCBX occurs rapidly after administration. fao.org Studies have shown that DCBX can be detected in swine tissues, particularly liver and kidney, for a period after Carbadox withdrawal. oup.com Its persistence relative to other metabolites has led to suggestions that it could serve as a suitable marker residue for monitoring Carbadox use. acs.orgresearchgate.net

Quinoxaline-2-carboxylic acid (QCA) is the most persistent detectable metabolite of Carbadox and is considered the official marker residue for monitoring purposes. thepigsite.comacs.org It is formed following the cleavage and oxidation of the Carbadox side-chain. fao.org QCA is the only residue typically found in the liver 24 hours or more after drug administration. fao.orgthepigsite.com Because of its stability and persistence in tissues like the liver and kidney, QCA levels are used to determine if the mandatory withdrawal period before slaughter has been observed. thepigsite.comnih.govtandfonline.com The concentration of QCA in the liver has been shown to decrease over extended withdrawal periods. fao.org

During its biotransformation, Carbadox is converted to quinoxaline-1,4-di-N-oxide-2-carboxaldehyde (Carbadoxaldehyde) as an intermediate step before the formation of QCA. fao.orginchem.org Another metabolite of significant toxicological interest is hydrazine (B178648). who.int While considered a minor metabolite, free hydrazine was detected in the urine of a pig that received a high dose of Carbadox. inchem.orgnih.gov The enzymatic hydrolysis of the methyl carbazate side-chain implies the potential formation of hydrazine, though chemical assays suggest it does not form significant tissue residues. fao.orgfao.org Hydrazine itself is known to be metabolized further, which may contribute to its low detection levels. inchem.org

Mass balance studies using radiolabeled Carbadox have been conducted to track its elimination from the body. These studies show rapid excretion, primarily through urine. inchem.org In swine, approximately two-thirds of the dose is eliminated in the urine, with the rest excreted in the feces. inchem.org More than 95% of the urinary radioactivity is excreted within the first 24 hours. fao.org

Comparative analysis shows that all species excrete a majority of the dose in the urine within 72 hours. inchem.orgnih.gov

Table 1: Comparative Excretion of Radioactivity after a Single Oral Dose of 14C-Carbadox (% of Dose)

| Species | Urine (0-72 hrs) | Feces (0-72 hrs) | Total Excretion (approx.) |

|---|---|---|---|

| Swine | 74.1% | 16.5% | ~90% |

| Monkey | 61.3% | 7.5% | ~70% |

| Rats | 54.0% | 29% | ~83% |

Data sourced from studies referenced. inchem.orgnih.govfao.org

Identification and Characterization of Primary and Secondary Metabolites

Pharmacokinetics and Residue Depletion Dynamics in Animal Tissues

Following oral administration in swine, Carbadox is absorbed, with peak radioactivity in plasma observed around 3 hours after dosing. inchem.orgfao.org The parent drug and its carcinogenic metabolite, DCBX, are rapidly depleted from tissues. fao.org Unchanged Carbadox and DCBX are generally not detectable or fall below 5 µg/kg in edible tissues within 72 hours of drug withdrawal. fao.orgfao.org

Residue depletion studies track the concentration of metabolites in edible tissues over time following cessation of treatment. The liver is the tissue where residues, particularly QCA, persist the longest. thepigsite.comfao.org DCBX also shows notable persistence in the liver and kidney. oup.com

Table 2: Depletion of Desoxycarbadox (DCBX) in Young Pig Tissues After Withdrawal from Medicated Feed

| Withdrawal Time | Muscle (ppb) | Kidney (ppb) | Liver (ppb) |

|---|---|---|---|

| 24 hours | 17 | 186 | 125 |

| 48 hours | 9 | 34 | 17 |

| 72 hours | Trace (<2) | Trace | Trace |

Data represents concentrations in parts per billion (ppb) or µg/kg. oup.com

The half-life of DCBX in swine liver has been reported as 2.54 days, which is slightly longer than that of QCA at 2.24 days, highlighting the persistence of this carcinogenic metabolite. acs.org Due to the presence of these residues, a lengthy withdrawal period is required before slaughter to ensure food safety. fao.org

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Carbadox | CBX |

| Desoxycarbadox | DCBX |

| Quinoxaline-2-carboxylic acid | QCA |

| Carbadoxaldehyde | - |

| Hydrazine | - |

| Methyl carbazate | - |

Tissue Distribution and Elimination Kinetics

Following oral administration in swine, Carbadox is readily absorbed, with peak radioactivity concentrations in plasma observed approximately 3 hours after dosing. inchem.orgfao.org Studies using radiolabeled Carbadox in swine, rats, and monkeys have demonstrated similar distribution patterns across these species. inchem.org The volume of distribution in pigs is approximately 4700 ± 2200 mL/kg, indicating adequate distribution throughout the body from the blood. researchgate.net

Elimination of Carbadox is rapid. inchem.org In swine, approximately two-thirds of the dose is excreted in the urine, with the remainder eliminated in the feces. fao.org Total excretion within a 72-hour period is high, ranging from 70-90% across swine, monkeys, and rats. inchem.org More than 50% of Carbadox metabolites are excreted through the urine. umn.edu The elimination half-life for both Carbadox and its primary metabolite, desoxycarbadox, is estimated to be around 6 hours. inchem.orgumn.edu

In a study involving pigs given a single oral dose of 14C-carbadox, plasma concentrations of several metabolites were identified 5 to 8 hours after administration. These included Carbadox (13%), desoxycarbadox (9-19%), carbadoxaldehyde (13%), and quinoxaline-2-carboxylic acid (19%). inchem.org

Table 1: Elimination of 14C-Carbadox in Various Species (0-72 hours) Data sourced from a study where pigs received 3.5 mg/kg and rats and monkeys received 5 mg/kg of 14C-carbadox.

| Species | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) | Total Excretion (% of Dose) |

|---|---|---|---|

| Swine | 74% | 17% | ~91% |

| Monkey | 61% | 8-10% | ~69-71% |

| Rat | 54% | 29% | ~83% |

Persistence of Carbadox and its Metabolites in Edible Tissues

The parent compound, Carbadox, and its metabolite of carcinogenic concern, desoxycarbadox, are depleted rapidly from edible tissues. fao.org Studies show that the concentrations of Carbadox and desoxycarbadox fall to below 5 µg/kg within 3 days of drug withdrawal. inchem.orgfao.org In many cases, these residues are not detectable beyond 72 hours post-treatment. fao.orginchem.orgfda.gov One liquid chromatography study monitoring young pigs reported that Carbadox was eliminated from muscle tissue by 72 hours, while desoxycarbadox was reduced to trace levels (<2 ppb) in the same timeframe. fao.org

However, the final metabolite, quinoxaline-2-carboxylic acid (QCA), is significantly more persistent. inchem.org QCA is often the only residue detectable in edible tissues 72 hours after dosing and can persist for extended periods. inchem.orgfda.gov Research has shown that QCA concentrations in the liver can take 4 to 5 weeks to fall below 30 µg/kg. thepigsite.com Another study found QCA was still detectable in liver tissue (2 ng/g) at the fifth week and in kidney tissue (0.9 ng/g) at the sixth week after drug withdrawal. researchgate.net While most data point to the rapid clearance of desoxycarbadox, one report noted its detectability in liver up to 14 days post-withdrawal. thepigsite.comeuropa.eu

Table 2: Depletion of Carbadox and Desoxycarbadox in Young Pig Tissues Data from a liquid chromatography study following feeding of a Carbadox-treated ration for one week. fao.org

| Compound | Tissue | 24h Post-Withdrawal (ppb) | 48h Post-Withdrawal (ppb) | 72h Post-Withdrawal (ppb) |

|---|---|---|---|---|

| Carbadox | Muscle | 20 | Trace (<2) | Eliminated |

| Desoxycarbadox | Muscle | 17 | 9 | Trace (<2) |

| Carbadox | Liver | Not Detected | Not Detected | Not Detected |

| Desoxycarbadox | Liver | Not Detected | 17 | Trace (<2) |

Formation and Nature of Bound and Unextractable Residues

A significant characteristic of Carbadox metabolism is the formation of bound residues, particularly in the liver. fao.org Studies have shown that after extended withdrawal periods, such as 30 to 45 days, more than 90% of the total residues remaining in tissues are non-extractable with common solvents. fao.orgfederalregister.gov

Biotransformation-Mediated Carcinogenic and Genotoxic Potential in Non-Human Models

The metabolism of Carbadox is central to its toxicological profile, as the biotransformation process generates metabolites with varying degrees of carcinogenic and genotoxic potential. The parent compound, Carbadox, has been demonstrated to be both genotoxic and carcinogenic in rodent studies. inchem.orgeuropa.eu

The primary metabolic pathway involves the rapid reduction of the N-oxide groups. fao.org This process leads to the formation of desoxycarbadox (the mono-N-oxide) and bisdesoxycarbadox. nih.govacs.org Desoxycarbadox is a metabolite of significant concern, as it has also been shown to be a potent carcinogen, inducing liver carcinoma in all exposed rats in one long-term study. inchem.orgeuropa.eu Further metabolism of the side-chain can generate hydrazine, another metabolite considered to be a potential carcinogen. fda.goveuropa.eu

In contrast, the end-stage metabolite, quinoxaline-2-carboxylic acid (QCA), is not considered to be carcinogenic or mutagenic. inchem.orgfda.goveuropa.eu Similarly, methyl carbazate, another metabolite derived from the side-chain, was found to be non-tumorigenic in rat studies. fda.goveuropa.eu The irreversible nature of the metabolic conversion to QCA is a key factor in safety assessments, as it means the non-carcinogenic end product cannot regenerate the hazardous parent compound or its carcinogenic intermediates. fda.govfederalregister.gov

In vitro metabolism studies using liver microsomes from rats, pigs, and chickens have identified N→O group reduction and hydroxylation as the main metabolic pathways. nih.gov These studies revealed qualitative and quantitative species differences in the formation of various metabolites. nih.gov

V. Environmental Fate and Degradation of Carbadox

Pathways of Environmental Introduction and Dissemination

The primary route of Carbadox's entry into the environment is through agricultural practices, specifically from operations where it was used as a feed additive for swine.

Release from Livestock Waste Streams (e.g., Manure, Slurry)

A significant portion of Carbadox administered to swine is not fully absorbed and is excreted in both urine and feces. foodanimalconcernstrust.orgosti.gov Studies have shown that a substantial amount of the parent compound and its metabolites can be present in animal manure. foodanimalconcernstrust.org For instance, research indicates that after administration, a majority of the dose is eliminated within 48 to 72 hours, with approximately two-thirds excreted in the urine and the remainder in the feces. nih.gov The land application of this manure and slurry as fertilizer is a major pathway for the introduction of Carbadox into the environment. frontiersin.orgresearchgate.net

Once in the manure, the fate of Carbadox can be influenced by storage conditions. While some antibiotics may degrade during manure storage, the persistence of others can be significant. frontiersin.org The continuous application of manure from treated animals can lead to the accumulation of the compound and its residues in agricultural soils. nih.gov

Runoff and Leaching into Aquatic and Terrestrial Compartments

Following the application of contaminated manure to agricultural fields, Carbadox and its metabolites can be transported to surrounding environments. The primary mechanisms for this dissemination are surface runoff and leaching. researchgate.netdntb.gov.ua

Carbadox has a tendency to attach to soil and sediment. health.state.mn.us This sorption to soil particles can limit its immediate mobility into groundwater. health.state.mn.us However, soil erosion and surface runoff, particularly after rainfall events, can carry soil-bound Carbadox into nearby surface water bodies like streams, rivers, and lakes. researchgate.netnih.govdntb.gov.ua The compound has been detected in surface waters, indicating its transport from agricultural lands. foodanimalconcernstrust.orghealth.state.mn.uswitpress.com One study in Minnesota detected Carbadox in 14 different lakes. health.state.mn.us

While its strong binding to soil suggests a lower risk of groundwater contamination through leaching, the potential still exists, influenced by soil type, rainfall intensity, and agricultural practices. health.state.mn.us The presence of dissolved organic matter in water can potentially increase the mobility of certain veterinary antibiotics. dntb.gov.ua

Table 1: Environmental Detection of Carbadox This table is interactive. Click on the headers to sort the data.

| Environmental Matrix | Location | Concentration Range | Reference |

|---|---|---|---|

| Surface Water | Minnesota, USA | up to 0.12 ppb | health.state.mn.us |

| Surface Runoff | Michigan, USA | Not detected in one study | frontiersin.org |

Abiotic Degradation Processes in Environmental Matrices

The persistence of Carbadox in the environment is determined by various degradation processes. Abiotic degradation, which involves non-biological chemical and physical processes, plays a significant role in its transformation.

Photodegradation under Solar Irradiation

Carbadox has the potential to undergo photodegradation when exposed to sunlight. The compound absorbs ultraviolet (UV) light at specific wavelengths, which can lead to its breakdown. nih.gov Studies on related quinoxaline (B1680401) N,N'-dioxide compounds have shown that they can undergo photolysis, forming various transformation products. acs.org The exposure of Carbadox's metabolite, desoxycarbadox (B144582), in pork tissues to indirect incandescent light resulted in a decrease in its concentration. witpress.com This susceptibility to light suggests that photodegradation can be an important degradation pathway for Carbadox in surface waters and on soil surfaces. nih.goviitd.ac.in

Chemical Oxidation (e.g., Chlorination in Water Treatment)

Chemical oxidation, particularly through processes like chlorination used in water and wastewater treatment, can effectively degrade Carbadox. nih.govwitpress.comacs.orgdaneshyari.com Research has demonstrated that Carbadox reacts rapidly with free chlorine. acs.orgdaneshyari.com The rate of this reaction is highly dependent on the pH of the water. witpress.comacs.org For example, one study found that the apparent second-order rate constant for the reaction of Carbadox with chlorine varied significantly with pH, ranging from 51.8 to 3.15 × 10⁴ M⁻¹s⁻¹ between pH 4 and 11. acs.org

The degradation of Carbadox by chlorine results in the formation of various byproducts. acs.org It is noteworthy that some of these byproducts may retain the biologically active N-oxide groups, suggesting they could still possess antibacterial properties. acs.org In contrast to free chlorine, monochloramine is less effective at degrading Carbadox under typical drinking water treatment conditions. nih.gov Studies have also investigated the degradation of Carbadox through other oxidative processes, such as with manganese(III) generated from the reaction of MnO₂ and oxalic acid, which led to the rapid decomposition of the compound. acs.orgresearchgate.net

Table 2: Effect of pH on the Reaction Rate of Carbadox with Free Chlorine This table is interactive. Click on the headers to sort the data.

| pH | Apparent Second-Order Rate Constant (kapp, M⁻¹s⁻¹) | Reference |

|---|---|---|

| 4 | 51.8 | acs.org |

| 6 | Not specified, but complete degradation in <10s in excess chlorine | witpress.com |

| 7.6 | Average removal of 88% with 1 mg/L free chlorine over 2 hours | nih.gov |

| 9.1 | Average removal of 88% with 1 mg/L free chlorine over 2 hours | nih.gov |

Hydrolysis Stability in Aqueous Environments

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not considered a significant degradation pathway for Carbadox under normal environmental conditions. nih.gov The chemical structure of Carbadox lacks functional groups that are readily susceptible to hydrolysis at the pH levels typically found in the environment (pH 5 to 9). nih.gov Experimental controls in studies examining its degradation by other means have shown that Carbadox is stable against hydrolysis over a wide pH range (2.5-11). acs.org This stability suggests that Carbadox can persist in aqueous environments if other degradation processes like photodegradation or microbial degradation are not active.

Biotic Degradation and Persistence in Environmental Compartments

While specific half-life values for Carbadox are not documented, studies on other veterinary antibiotics demonstrate a wide range of persistence, from days to months. frontiersin.orgnih.gov For instance, research has shown that the half-life of other antibiotics like azithromycin (B1666446) in soil can be around 12.8 days, while chlortetracycline (B606653) may degrade in as little as 4.7 days under certain conditions. frontiersin.orgnih.gov These figures illustrate how environmental conditions and compound structure dictate persistence, but they are not directly transferable to Carbadox. The complexity of the soil matrix and the variability in microbial communities make predicting precise degradation rates challenging without specific studies.

The behavior of Carbadox in soil is significantly influenced by its strong tendency to adsorb to soil particles. Research has established that Carbadox sorption is well-correlated with the organic carbon (OC) content of the soil. psu.ac.thacs.org The average organic carbon-normalized partition coefficient (Koc) has been reported, which provides a clear indication of its mobility. nih.govpsu.ac.thacs.org Based on this value, Carbadox is classified as immobile in soil, meaning it is not expected to move readily through the soil profile into groundwater. nih.govhealth.state.mn.us Its strong interaction with soil components, including both organic carbon and clay minerals, limits its movement. acs.orgunl.edu

The potential for Carbadox to accumulate in living organisms is considered low. nih.gov The bioconcentration factor (BCF), estimated from the compound's octanol-water partition coefficient (log Kow), suggests that it is unlikely to build up to significant levels in the tissues of aquatic organisms. nih.gov

| Parameter | Reported Value | Interpretation | Source |

|---|---|---|---|

| Log Koc (Soil Adsorption) | 3.96 | Immobile in soil | nih.govacs.org |

| Estimated BCF (Bioconcentration Factor) | 3 | Low potential for bioconcentration in aquatic organisms | nih.gov |

While Carbadox itself may be immobilized in soil, its persistence is more accurately characterized by the longevity of its transformation products. psu.ac.th Carbadox undergoes rapid and extensive metabolism in animals, and this transformation continues in the environment. thepigsite.comfao.org The primary metabolic pathway involves the reduction of the N-oxide groups and cleavage of the side-chain. fao.orgwitpress.com

Several key transformation products have been identified. The parent compound is often reduced to Desoxycarbadox. witpress.comacs.org Further degradation and cleavage of the side-chain lead to the formation of other metabolites, with Quinoxaline-2-carboxylic acid (QCA) being the most persistent and commonly monitored residue. nih.govthepigsite.comfao.orgwitpress.com In fact, QCA is often the only residue detectable 24 hours or longer after administration. fao.org Studies have shown that QCA can persist in pig liver for several weeks after the withdrawal of Carbadox from feed. thepigsite.com Abiotic processes can also drive the transformation of Carbadox. It is susceptible to direct photolysis from sunlight and can be degraded through reactions with naturally occurring minerals like manganese oxides found at the sediment-water interface. nih.govwitpress.comacs.orgacs.org

| Compound Name | Abbreviation | Role |

|---|---|---|

| Desoxycarbadox | DCBX | Primary reduction metabolite |

| Quinoxaline-2-carboxylic acid | QCA | Persistent marker residue |

| Carbadoxaldehyde | - | Intermediate metabolite |

| Hydrazine (B178648) | - | Metabolite of carcinogenic concern |

Ecological Implications of Carbadox Residues in Non-Target Environments

The release of Carbadox and its metabolites into the environment raises concerns about potential effects on non-target organisms and ecosystems. Although Carbadox has low mobility and is rarely found in surface water in some studies, it has been detected in others, indicating a potential for aquatic exposure. researchgate.nethealth.state.mn.usresearchgate.net The presence of antibiotic compounds in the environment, even at low levels, can contribute to the development and spread of antibiotic-resistant bacteria among natural microbial communities. ew-nutrition.com

Studies on the swine gut microbiota have shown that Carbadox administration significantly reduces bacterial species richness and alters the community structure. nih.gov For example, it can cause a decrease in the abundance of certain gut bacteria while not affecting others like Prevotella. nih.gov Such alterations to microbial ecosystems in soil and water could have broader ecological consequences, potentially affecting nutrient cycling and other essential microbial functions. researchgate.net

Furthermore, there is evidence that pharmaceutical residues in soil can be taken up by plants. The accumulation of Carbadox in radishes has been shown to have a strong positive correlation with its concentration in the soil pore water, which is the fraction most bioavailable for root uptake. researchgate.net This highlights a potential pathway for antibiotic residues to enter the terrestrial food chain, posing a risk to herbivores and the wider ecosystem.

Vi. Analytical Methodologies for Detection and Quantification of Carbadox and Its Metabolites

Chromatographic Techniques for Carbadox and Metabolite Analysis in Complex Matrices

Chromatography is a powerful laboratory technique for separating, identifying, and quantifying the components of a mixture. For Carbadox and its metabolites, which include the carcinogenic marker residue desoxycarbadox (B144582) (DCBX) and the major metabolite quinoxaline-2-carboxylic acid (QCA), various chromatographic methods have been developed and validated. nih.govnih.gov The choice of method often depends on the specific analyte, the complexity of the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Carbadox and its metabolites. When coupled with an ultraviolet-visible (UV-Vis) or a photodiode array (PDA) detector, HPLC provides a robust method for quantification. nih.govnih.gov The principle involves separating the compounds on a stationary phase (the column) with a liquid mobile phase. As the separated compounds elute from the column, they pass through the detector. UV-Vis detectors measure the absorbance of light at a specific wavelength, while a PDA detector can acquire the entire UV-Vis spectrum simultaneously, offering an additional layer of identification and the ability to check for peak purity. shimadzu.comnih.gov

For Carbadox analysis, detection is often performed at a specific wavelength where the compound exhibits maximum absorbance, enhancing selectivity. nih.gov A collaborative study validated an HPLC-UV/DAD method for determining Carbadox in feedstuff, demonstrating its suitability for quantitative evaluation. nih.gov This method involves sample pre-treatment, including extraction and purification, before injection into the HPLC system. nih.gov The use of a PDA detector is particularly advantageous as it can provide spectral information to confirm the identity of the analyte, extending the method's utility from quantitative to confirmatory status. nih.gov

Gas Chromatography (GC) with Electron Capture Detection (ECD) for Specific Metabolites

Gas Chromatography (GC) is another separation technique, but it is typically used for volatile and thermally stable compounds. For the analysis of certain Carbadox metabolites, particularly the marker residue quinoxaline-2-carboxylic acid (QCA), GC-based methods have been developed. Since QCA is not sufficiently volatile for direct GC analysis, a derivatization step is required. The metabolite is converted into a more volatile form, such as its methyl ester, methyl quinoxaline-2-carboxylate (QME). usda.gov

The derivatized analyte is then quantified using an Electron Capture Detector (ECD), which is highly sensitive to compounds containing electronegative atoms like halogens or nitro groups. measurlabs.com The GC-ECD method for QCA involves isolating the metabolite from tissue after alkaline hydrolysis, followed by extraction and cleanup procedures. usda.gov The resulting extract is then derivatized and injected into the GC system. This method is applicable for the analysis of Carbadox residues in swine liver at levels of 15 parts per billion (ppb) or higher. usda.gov For confirmation of the QME derivative, Gas Chromatography/Mass Spectrometry (GC/MS) can be used, which compares the sample's retention time and relative ion abundance ratios against a reference standard. usda.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the trace-level analysis of veterinary drug residues, including Carbadox and its metabolites. nih.govnih.govnih.gov This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analytes are ionized and detected by the mass spectrometer, which can identify compounds based on their specific mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov

LC-MS/MS methods have been developed for the simultaneous determination of Carbadox, DCBX, QCA, and other related compounds in various tissues like swine muscle and liver, as well as in animal feed. nih.govnih.govnih.gov These methods offer significantly lower detection limits compared to HPLC-UV or GC-ECD. nih.govacs.org The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry provides exceptional selectivity, minimizing interference from the complex sample matrix and allowing for unambiguous detection and quantification. nih.govresearchgate.net The high sensitivity of LC-MS/MS allows for the detection of residues at the sub-microgram per kilogram (µg/kg) level. nih.govnih.gov

Method Validation and Performance Characteristics

For any analytical method to be considered reliable for regulatory purposes, it must undergo a thorough validation process. globalresearchonline.net Method validation establishes through documented evidence that the procedure is suitable for its intended use. Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, repeatability, and reproducibility. nih.govglobalresearchonline.net

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. pharmaspecialists.com The Limit of Quantification (LOQ) is the lowest concentration that can be measured and quantified with a defined level of precision and accuracy. pharmaspecialists.com These parameters are critical for determining the sensitivity of a method, especially for monitoring banned substances or compounds with low maximum residue limits. biopharminternational.com

The following table summarizes the LOD and LOQ values reported for Carbadox and its metabolites using different analytical techniques.

| Compound | Matrix | Method | LOD | LOQ | Reference |

| Carbadox | Poultry & Swine Feed | HPLC-MS/MS | 9 µg/kg | 12 µg/kg | nih.gov |

| Desoxycarbadox (DCBX) | Swine Muscle & Liver | LC-MS/MS | - | 0.05 µg/kg | nih.gov |

| Desoxycarbadox (DCBX) | Pork | LC-HRMS | - | 0.05 µg/kg | acs.org |

| Quinoxaline-2-carboxylic acid (QCA) | Swine Muscle & Liver | LC-MS/MS | - | 0.5 µg/kg | nih.gov |

| Quinoxaline-2-carboxylic acid (QCA) | Swine Muscle & Liver | LC-MS | 1 ng/g | - | jst.go.jp |

| Carbadox & Metabolites | Swine Tissues | HPLC-UV | - | 1-5 µg/kg | nih.gov |

Accuracy, Precision, Repeatability, and Reproducibility

Accuracy refers to the closeness of a measured value to the true or accepted value and is often expressed as the percentage recovery of a known amount of analyte spiked into a blank sample matrix. globalresearchonline.netnih.gov Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. globalresearchonline.net

Precision is typically evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. nih.gov

Reproducibility (Inter-assay precision): The precision obtained between different laboratories or on different days within the same laboratory. nih.govnih.gov

The following table presents data on the accuracy (recovery) and precision (as relative standard deviation, RSD) for various analytical methods for Carbadox.

| Compound | Matrix | Method | Accuracy (Recovery %) | Precision (RSDr % - Repeatability) | Precision (RSDR % - Reproducibility) | Reference |

| Carbadox | Feedstuff | HPLC-MS/MS | 99.41% | - | - | nih.gov |

| Carbadox | Feedstuff | HPLC-UV/DAD | 80-110% (Trueness) | 1.1-5.5% | 6.4-10.7% | nih.gov |

| Carbadox & Metabolites | Swine Tissues | LC-MS/MS | 79.1-91.1% | < 9.2% | - | nih.gov |

| Carbadox | Muscle Tissue | LC-MS/MS | 60-62% | < 12% (CV) | - | nih.gov |

| QCA & DCBX | Swine Muscle & Liver | LC-MS | 70.2-86.3% | - | - | jst.go.jp |

| Carbadox & Metabolites | Swine Tissues | HPLC-UV | 81-87% | 4-10% (CV) | - | nih.gov |

These validation data demonstrate that robust and reliable methods are available for the surveillance and control of Carbadox residues in the food chain.

Challenges in Detecting Trace Levels of Carcinogenic Metabolites

The detection of trace levels of carcinogenic Carbadox metabolites, such as desoxycarbadox (DCBX), presents several significant analytical challenges. These challenges stem from the compound's metabolic profile, the physicochemical properties of its metabolites, and the complexity of the matrices in which they are found.

Metabolic Complexity and Marker Residue Inadequacy: Carbadox undergoes extensive metabolism in animals, resulting in a variety of metabolites. Initially, quinoxaline-2-carboxylic acid (QCA) was considered the primary marker residue for Carbadox. However, research has revealed that the carcinogenic metabolite DCBX can persist in tissues for longer periods than QCA nih.gov. This finding complicates residue monitoring programs, as the absence of QCA does not guarantee the absence of the more hazardous DCBX. Consequently, analytical methods must be capable of detecting a broader profile of metabolites to ensure a comprehensive risk assessment.

Low Concentrations and Sensitivity Requirements: The concentrations of carcinogenic metabolites in tissues and environmental samples are often extremely low, typically in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. Detecting such trace amounts necessitates highly sensitive analytical instrumentation, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) nih.govcabidigitallibrary.orgnih.gov. Achieving the required limits of detection (LOD) and quantification (LOQ) is a constant challenge, pushing the boundaries of current analytical technology.

Matrix Interference: Biological and environmental samples are inherently complex, containing numerous endogenous compounds that can interfere with the detection of target analytes. This "matrix effect" can manifest as either suppression or enhancement of the analytical signal, leading to inaccurate quantification researchgate.net. For instance, components of animal feed, soil organic matter, or biological tissues can co-extract with the metabolites and affect their ionization efficiency in the mass spectrometer. Overcoming matrix effects often requires extensive sample clean-up procedures and the use of matrix-matched calibration standards or internal standards to compensate for these variations.

Analyte Stability and Extraction Efficiency: The stability of Carbadox and its metabolites during sample collection, storage, and preparation is another critical factor. Some metabolites may be susceptible to degradation, leading to underestimation of their true concentrations. Furthermore, the efficiency of extracting these metabolites from the sample matrix can vary depending on the solvent used, the extraction technique, and the physicochemical properties of both the analyte and the matrix. For example, the strong binding of Carbadox and its metabolites to soil particles can make their extraction challenging nih.gov.

Sampling and Sample Preparation Protocols for Environmental and Biological Matrices

Effective sampling and sample preparation are paramount for the reliable analysis of Carbadox and its metabolites. The primary objectives of these protocols are to obtain a representative sample, efficiently extract the target analytes from the matrix, and remove interfering substances prior to instrumental analysis.

Environmental Matrices (Soil and Water):

Standardized and validated methods for the extraction of Carbadox and its metabolites from environmental matrices are not as well-established as those for biological tissues. However, general approaches for the analysis of veterinary drugs in soil and water can be adapted.

Soil: For soil samples, a common approach is the use of pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with organic solvents such as acetonitrile or methanol, often modified with acids or buffers to improve extraction efficiency. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been shown to be effective for a wide range of organic compounds in soil and could potentially be adapted for Carbadox nih.gov. This method typically involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up step using sorbents like C18 or graphitized carbon black to remove interfering matrix components.

Water: For water samples, solid-phase extraction (SPE) is the most common technique for concentrating the analytes and removing impurities sigmaaldrich.com. Water samples are typically passed through a cartridge containing a sorbent material that retains the target compounds. The choice of sorbent depends on the physicochemical properties of the analytes. For Carbadox and its more polar metabolites, reversed-phase sorbents like C18 or polymeric sorbents are often employed. After extraction, the analytes are eluted from the cartridge with a small volume of an organic solvent, which is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. An on-line SPE-HPLC method has been developed for the simultaneous determination of several quinoxaline-1,4-dioxides and their metabolites in surface water, demonstrating good recoveries and low detection limits rsc.org.

Biological Matrices (Animal Tissues):

A variety of well-established protocols exist for the extraction and clean-up of Carbadox and its metabolites from animal tissues, particularly swine liver and muscle. These methods are crucial for regulatory monitoring and food safety assessment.

Extraction: The initial step for tissue samples is homogenization to ensure uniformity. This is followed by extraction using a suitable solvent system. Common extraction solvents include mixtures of methanol and acetonitrile, or metaphosphoric acid in methanol to precipitate proteins and release bound residues nih.govrsc.orgnih.gov. For the marker residue QCA, alkaline hydrolysis is sometimes employed to release it from its bound forms within the tissue matrix.

Clean-up: Following extraction, a clean-up step is essential to remove co-extracted matrix components that could interfere with the analysis.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analytes between two immiscible liquid phases to separate them from interfering substances.

Solid-Phase Extraction (SPE): This is a widely used and effective clean-up method. The crude extract is passed through an SPE cartridge, which selectively retains the analytes while allowing interfering compounds to pass through. The retained analytes are then eluted with a different solvent. Various SPE sorbents, including Oasis MAX (a mixed-mode anion exchange and reversed-phase sorbent), have been successfully used for the clean-up of Carbadox metabolites nih.govnih.govacs.org.

The following table summarizes representative sample preparation protocols for Carbadox and its metabolites in biological matrices:

| Matrix | Target Analytes | Extraction Method | Clean-up Method | Analytical Technique | Reference |

| Swine Muscle | Carbadox, QCA, MQCA | Enzymatic digestion | Solid-Phase Extraction (SPE) | LC-MS/MS | nih.gov |

| Swine Muscle & Liver | DCBX, QCA, MQCA | 2% metaphosphoric acid in 20% methanol | Solid-Phase Extraction (Oasis MAX) | LC-MS/MS | nih.gov |

| Swine Muscle | Carbadox and 3 metabolites | Methanol-acetonitrile | Alumina-Florisil column and isooctane partition | HPLC-UV | rsc.org |

| Swine Liver | QCA | Alkaline hydrolysis | Liquid-liquid extraction and ion-exchange chromatography | HPLC-UV | |

| Porcine Tissues | DCBX, QCA, mQCA | Not specified | Not specified | LC-MS/MS | nih.gov |

Vii. Antimicrobial Resistance Dynamics Associated with Carbadox Use

Induction of Horizontal Gene Transfer (HGT) Mechanisms

Carbadox is a DNA-damaging agent, a property that underlies its antimicrobial efficacy but also triggers bacterial stress responses that can lead to the transfer of genetic material between bacteria. nih.govasm.orgfrontiersin.org This horizontal gene transfer (HGT) is a critical mechanism for the spread of antimicrobial resistance genes.

A significant collateral effect of Carbadox administration is the induction of prophages, which are dormant viruses integrated into the bacterial genome. frontiersin.org Research has demonstrated that Carbadox exposure can trigger the lytic cycle of these phages in various bacteria, including Salmonella enterica serovar Typhimurium and bacteria within the swine gut microbiome. nih.govasm.orgfrontiersin.org

Upon induction, the phages replicate, lyse the host bacterial cell, and release new viral particles. nih.gov These newly formed bacteriophages can then infect other bacteria, sometimes carrying fragments of the previous host's DNA, including antimicrobial resistance genes. This process, known as transduction, has been confirmed in vitro and in vivo. Studies have shown that Carbadox treatment leads to greater expression of genes related to all stages of the phage lytic cycle in the swine gut microbiome. asm.orgnih.gov This induction of prophages and subsequent transduction represents a potent mechanism for the mobilization and dissemination of genetic material within bacterial communities. nih.govfrontiersin.org

Investigations into the genetic cargo of Carbadox-induced phages have revealed the presence of genes conferring resistance to a variety of clinically important antibiotics. asm.orgnih.gov Although Carbadox itself is not used in human medicine, its administration can facilitate the transfer of genes that confer resistance to medically important antimicrobial classes. asm.orgnih.govnih.gov

Virome analysis of fecal samples from swine treated with Carbadox has identified phage-associated genes encoding resistance to tetracyclines, aminoglycosides, and beta-lactams. asm.orgnih.govusda.gov In controlled laboratory studies, Carbadox has been shown to induce generalized transducing phages in multidrug-resistant Salmonella Typhimurium, resulting in the transfer of chromosomal and plasmid DNA that includes antibiotic resistance genes. nih.govfrontiersin.org For instance, the transfer of tetracycline (B611298) resistance has been specifically demonstrated following Carbadox induction in S. Typhimurium DT104. frontiersin.org

| Antimicrobial Class | Resistance Gene Type | Observed in Carbadox-Induced Phages | Reference |

|---|---|---|---|

| Tetracycline | Tetracycline resistance genes | Yes | asm.orgasm.orgfrontiersin.org |

| Aminoglycoside | Aminoglycoside 6-adenylyltansferase, Aminoglycoside phosphotransferase | Yes | asm.orgnih.gov |

| Beta-Lactam | Class A beta-lactamase | Yes | asm.orgnih.gov |

| Chloramphenicol | Chloramphenicol resistance genes (e.g., floR) | Yes | asm.orgfrontiersin.org |

| Carbenicillin | Carbenicillin resistance genes (e.g., pse-1) | Yes | asm.orgfrontiersin.org |

Co-Selection of Resistance to Non-Carbadox Antimicrobials

The phenomenon of co-selection occurs when the use of one antimicrobial agent promotes the selection and spread of resistance to other, unrelated antimicrobials. Carbadox contributes to this process primarily through the induction of phages that carry multiple resistance genes. nih.gov The genetic linkage of a gene conferring resistance to one antibiotic with genes for resistance to other antibiotics on a mobile genetic element, such as a phage or plasmid, is known as co-resistance. mdpi.com

When Carbadox is administered, it creates a selective pressure that favors the propagation of phages it induces. If these phages carry genes for resistance to other antibiotics like tetracyclines or beta-lactams, the use of Carbadox inadvertently selects for bacteria that acquire these resistance determinants. nih.govasm.org This means that even in the absence of direct selection pressure from these other antibiotics, their resistance genes can be maintained and spread within the microbial community. This is particularly relevant in agricultural settings where Carbadox may be used in conjunction with other antimicrobials, such as oxytetracycline, potentially fueling the expansion of bacterial populations that have acquired resistance genes through Carbadox-induced phage transmission. fda.govnih.govasm.org

Impact on the Resistome of Livestock and Environmental Microbial Communities

The resistome is defined as the collection of all antimicrobial resistance genes in a given environment. The use of Carbadox in swine production has a demonstrable impact on the gut resistome of these animals. By inducing prophages, Carbadox increases the mobility of resistance genes within the swine gut microbiome, effectively enriching the mobile resistome. frontiersin.orgasm.orgnih.gov

Studies have shown that in-feed Carbadox alters the structure and membership of the swine gut bacterial community. frontiersin.orgresearchgate.net This disruption, coupled with the increased phage-mediated horizontal gene transfer, can alter the prevalence and distribution of antimicrobial resistance genes within the gut. Phage DNA isolated from the feces of Carbadox-treated pigs has been found to contain genes conferring resistance to medically important antibiotics. asm.orgnih.govusda.gov This indicates that Carbadox use contributes to the swine gut acting as a reservoir for a diverse array of resistance genes.

While the direct impact on environmental microbial communities is less characterized, the fecal shedding of bacteria and phages containing these resistance genes is a clear pathway for their introduction into the broader environment, including soil and water.

Contribution to the Broader Landscape of Antimicrobial Resistance

The key contributions of Carbadox use to the broader landscape of antimicrobial resistance are summarized below:

Promotion of Horizontal Gene Transfer: Carbadox actively facilitates the movement of resistance genes between bacteria via transduction. nih.govfrontiersin.orgfrontiersin.org

Dissemination of Medically Important Resistance: It promotes the spread of genes conferring resistance to antibiotics that are critical for treating human infections, such as tetracyclines, aminoglycosides, and beta-lactams. asm.orgnih.govasm.org

Enrichment of the Animal Resistome: Its use contributes to the accumulation and circulation of a diverse pool of resistance genes in the gut microbiome of swine. asm.orgnih.gov

Viii. Regulatory Science and Policy Considerations for Carbadox

International and National Regulatory Frameworks for Veterinary Drug Use (e.g., EU, Canada, Australia, USA FDA)

The regulatory landscape for Carbadox varies significantly across different jurisdictions, reflecting a global trend towards a more precautionary approach to veterinary drugs with carcinogenic properties.

European Union (EU): The use of Carbadox in food-producing animals has been prohibited in the European Union since 1999. This ban was implemented due to concerns about the drug's carcinogenic and genotoxic properties and the potential risk to consumers from residues in meat products. The EU's regulatory action was based on the scientific opinion of the Committee for Veterinary Medicinal Products, which concluded that a safe level of residues could not be determined.

Canada: Health Canada also prohibited the use of Carbadox in animal feed. This decision was based on similar concerns regarding the drug's carcinogenicity and the inability to establish a safe level of exposure for consumers.

Australia: The Australian Pesticides and Veterinary Medicines Authority (APVMA) has also banned the use of Carbadox in food-producing animals. This prohibition aligns with the actions taken by other major regulatory bodies and reflects a conservative stance on managing the risks associated with carcinogenic veterinary drug residues.

United States (USA): The U.S. Food and Drug Administration (FDA) has had a more prolonged and complex history with Carbadox. While the drug has been approved for use in swine to control dysentery and promote growth, the FDA has taken steps to withdraw its approval. In 2016, the FDA's Center for Veterinary Medicine (CVM) concluded that Carbadox poses a potential carcinogenic risk to humans. More recently, the FDA issued a final order to revoke the approved method for detecting Carbadox residues, a critical step towards withdrawing the drug from the market. This action is based on the determination that the existing analytical method is inadequate to ensure that no carcinogenic residues of concern remain in the edible tissues of treated animals.

The following table provides a summary of the regulatory status of Carbadox in these key regions:

| Regulatory Body | Country/Region | Regulatory Status of Carbadox |

| European Medicines Agency (EMA) | European Union | Banned |

| Health Canada | Canada | Banned |

| Australian Pesticides and Veterinary Medicines Authority (APVMA) | Australia | Banned |

| Food and Drug Administration (FDA) | United States | In the process of withdrawal |

Scientific Assessments by Regulatory Bodies (e.g., JECFA, Scientific Committees for Animal Nutrition)

Scientific assessments by international expert committees have been pivotal in shaping the regulatory policies for Carbadox. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has played a crucial role in evaluating the safety of Carbadox residues.

JECFA's evaluations have focused on the metabolism of Carbadox in swine and the nature of its residues in edible tissues. Carbadox is metabolized in the animal's body, and its residues consist of the parent compound and several metabolites. A key metabolite is desoxycarbadox (B144582), which is also of toxicological concern due to its carcinogenic properties. The terminal, non-carcinogenic metabolite is quinoxaline-2-carboxylic acid (QCA), which was initially established as the marker residue for monitoring Carbadox use.

The metabolic pathway of Carbadox can be summarized as follows: Carbadox -> Desoxycarbadox -> ... -> Quinoxaline-2-carboxylic acid (QCA)

Early studies suggested that the parent drug and its carcinogenic metabolites were rapidly depleted from tissues. However, later and more sensitive analytical methods revealed that carcinogenic residues, particularly desoxycarbadox, persist in tissues for longer than previously understood. This finding was a critical factor in the re-evaluation of the safety of Carbadox.

A major challenge in the regulation of Carbadox stems from its classification as a genotoxic carcinogen. Genotoxic carcinogens are substances that can damage DNA, leading to mutations and potentially cancer. For such substances, it is widely held that a safe threshold of exposure cannot be established. This is because, in theory, even a single molecule could induce a mutation that leads to cancer.

This scientific principle has profound implications for risk assessment. JECFA, in its evaluations, concluded that it was unable to establish an Acceptable Daily Intake (ADI) for Carbadox due to its genotoxic and carcinogenic nature. The inability to determine a safe level of exposure means that the only way to ensure the protection of public health is to have no detectable residues of carcinogenic concern in food products. This "no residue" standard presents significant analytical and regulatory challenges.

The following table summarizes the key findings from JECFA's assessments of Carbadox:

| JECFA Finding | Implication for Risk Assessment |

| Carbadox and its metabolite desoxycarbadox are genotoxic carcinogens. | An Acceptable Daily Intake (ADI) could not be established. |

| Carcinogenic residues (desoxycarbadox) persist longer than previously thought. | The marker residue (QCA) may not be a reliable indicator of the absence of carcinogenic residues. |

| A safe level of exposure to Carbadox residues cannot be determined. | A "no residue" policy is necessary to protect consumer health. |

Evolution of Regulatory Methods and Monitoring Strategies for Carbadox Residues

The evolution of analytical methods has been a driving force in the changing regulatory landscape for Carbadox. Early regulatory decisions were based on analytical methods that were less sensitive than those available today. The initial marker residue, QCA, was chosen because it was the most abundant and persistent metabolite. The regulatory strategy was based on the premise that if QCA levels were below a certain threshold, then the levels of the parent compound and its carcinogenic metabolites would be negligible.

However, advancements in analytical chemistry, particularly the development of more sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), have allowed for the detection of very low levels of Carbadox and its metabolites in tissues. These improved methods revealed the persistence of the carcinogenic metabolite desoxycarbadox, even when QCA levels were low.

This new scientific evidence demonstrated the inadequacy of the QCA-based monitoring strategy. The FDA's recent decision to revoke the approved analytical method for Carbadox is a direct consequence of this scientific evolution. The agency concluded that the method, which relies on the detection of QCA, is not sufficient to ensure that pork from treated animals is free of carcinogenic residues of concern. The development of more sophisticated analytical methods capable of detecting a wider range of Carbadox-related residues at lower concentrations is now a key focus of regulatory science.

Implications of Carbadox Regulation on Livestock Production Practices and Alternatives Research

The tightening regulation and potential withdrawal of Carbadox have significant implications for the swine industry, particularly in the United States where the drug is still in use. Carbadox has been widely used for its effectiveness in controlling swine dysentery and other enteric diseases, as well as for its growth-promoting effects.

The potential loss of Carbadox has raised concerns within the pork industry about increased animal morbidity and mortality, as well as potential economic losses. Proponents of its continued use argue that it is a valuable tool for maintaining animal health and welfare.

In response to the regulatory pressures, there is a growing need for research and development of effective alternatives to Carbadox. These alternatives could include:

Other veterinary drugs: While other antimicrobials are available, there are concerns about the potential for antimicrobial resistance.

Vaccines: The development of effective vaccines against the pathogens that Carbadox targets is a promising area of research.

Improved animal husbandry practices: Enhanced biosecurity measures, improved sanitation, and changes in pig flow management can help to reduce the incidence of enteric diseases.

Feed additives: Probiotics, prebiotics, and other feed additives that promote gut health are being explored as potential alternatives to in-feed antibiotics.

The transition away from Carbadox will require a multi-faceted approach that combines the development of new technologies with a greater emphasis on preventative measures and improved management practices in swine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.